Phenosulfazole
Overview
Description
Phenosulfazole, also known as 4-Hydroxy-N-2-thiazolylbenzenesulfonamide, is a chemical compound with the molecular formula C9H8N2O3S2 and a molecular weight of 256.30. It is characterized by its crystalline structure and is insoluble in water. Historically, this compound has been used as an antiviral agent, particularly in the research of poliomyelitis virus .
Mechanism of Action
Target of Action
Phenosulfazole is an antiviral agent
Mode of Action
As an antiviral agent, it likely interacts with specific viral proteins or processes to inhibit viral replication or assembly . The exact nature of these interactions and the resulting changes in the virus or host cells remain to be elucidated.
Result of Action
As an antiviral agent, it likely leads to a reduction in viral replication or assembly, but the specific molecular and cellular changes induced by this compound remain to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect a drug’s stability and its interactions with its target . .
Biochemical Analysis
Biochemical Properties
Phenosulfazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The interactions of this compound with these biomolecules are crucial for its biochemical activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are essential for the compound’s role in biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for cell communication and function. These effects highlight the importance of this compound in regulating cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . This inhibition can lead to changes in the levels of metabolites and the overall metabolic flux. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, affecting the overall health and function of the animal models. These findings underscore the importance of determining the appropriate dosage for this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It is known to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic reactions are crucial for the biotransformation of this compound, affecting its pharmacological activity and excretion from the body. The interactions of this compound with metabolic enzymes can also influence the levels of metabolites and the overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within tissues are important factors that determine its biochemical activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of phenosulfazole involves several steps. One common method starts with the reaction of 4-hydroxybenzenesulfonamide with 2-aminothiazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of this compound crystals .
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH levels.
Chemical Reactions Analysis
Phenosulfazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of sulfonamide derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives .
Scientific Research Applications
Phenosulfazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: this compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: Historically, it has been investigated for its antiviral properties, especially against the poliomyelitis virus.
Industry: This compound is used in the development of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Phenosulfazole can be compared with other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. While all these compounds share a common sulfonamide group, this compound is unique due to its thiazole ring, which imparts distinct chemical and biological properties. For instance, this compound’s antiviral activity is more pronounced compared to other sulfonamides, making it particularly valuable in antiviral research .
Similar compounds include:
Sulfamethoxazole: Commonly used as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Another sulfonamide antibiotic with a broad spectrum of activity.
This compound’s unique structure and properties make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7-1-3-8(4-2-7)16(13,14)11-9-10-5-6-15-9/h1-6,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACAGZMXLDQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199480 | |
Record name | Phenosulfazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-54-8 | |
Record name | 4-Hydroxy-N-2-thiazolylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenosulfazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenosulfazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenosulfazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOSULFAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9TT76535D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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